3-(2,4-Dihydroxybenzylidene)indolin-2-one
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Overview
Description
3-(2,4-Dihydroxybenzylidene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indolin-2-one core with a benzylidene group substituted at the 3-position, and hydroxyl groups at the 2 and 4 positions of the benzylidene ring .
Preparation Methods
The synthesis of 3-(2,4-Dihydroxybenzylidene)indolin-2-one can be achieved through various methods. One common approach is the Knoevenagel condensation reaction, which involves the reaction of indolin-2-one with an aldehyde in the presence of a base . This method often results in a mixture of E/Z isomeric products. Another method involves the use of palladium-catalyzed intramolecular hydroarylation of N-aryl-propiolamides . Industrial production methods may involve the use of microfluidic photo-reactors to control the E-Z isomerization of the compound under various solvents, temperatures, and light sources .
Chemical Reactions Analysis
3-(2,4-Dihydroxybenzylidene)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can undergo E-Z isomerization under light stimuli, cations, halogens, or elemental selenium . Common reagents used in these reactions include palladium-hydride catalysts, cobalt catalysts, and iridium catalysts . Major products formed from these reactions include different isomers of the compound, which can be separated and identified based on their structural configurations .
Scientific Research Applications
In chemistry, it is used as a ligand for alpha-synuclein fibrils and has shown potential in the design of probes for neurodegenerative diseases . In biology, the compound has been investigated for its anti-inflammatory and anticancer activities . In medicine, it has been evaluated for its potential as an acetylcholine esterase inhibitor for the treatment of Alzheimer’s disease . Additionally, the compound has applications in the fragrance and pharmaceutical industries .
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxybenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by suppressing the activation of the Akt, MAPK, and NF-kappaB signaling pathways . It also exhibits binding affinity for alpha-synuclein fibrils, which are associated with neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent .
Comparison with Similar Compounds
3-(2,4-Dihydroxybenzylidene)indolin-2-one can be compared with other indolin-2-one derivatives, such as 3-(3-hydroxyphenyl)-indolin-2-one and oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . These compounds share similar structural features but differ in their biological activities and therapeutic potentials. For example, 3-(3-hydroxyphenyl)-indolin-2-one has shown higher anti-inflammatory activity compared to this compound
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3Z)-3-[(2,4-dihydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO3/c17-10-6-5-9(14(18)8-10)7-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-7- |
InChI Key |
HRIDIVAFXUVKKN-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)O)O)C(=O)N2 |
Origin of Product |
United States |
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